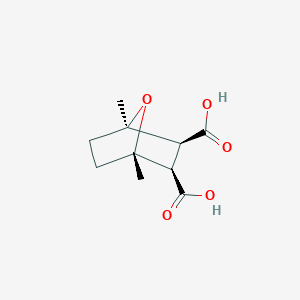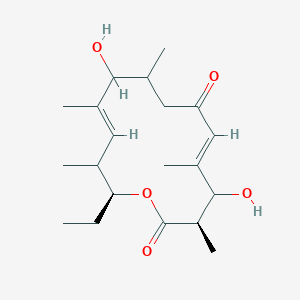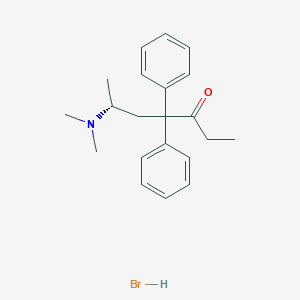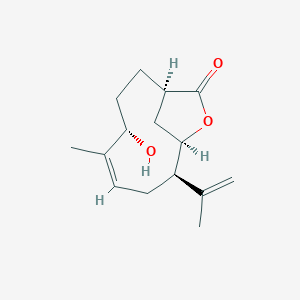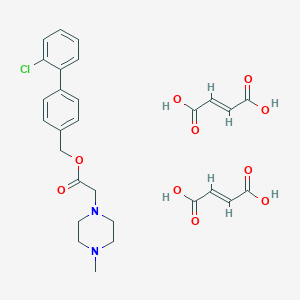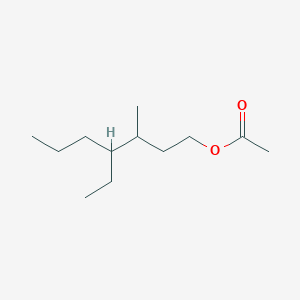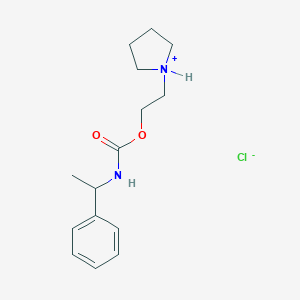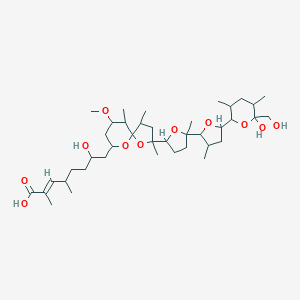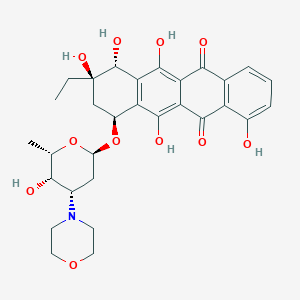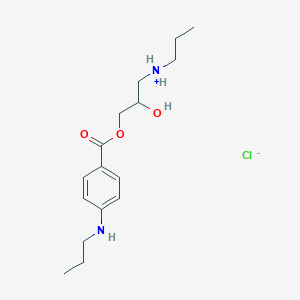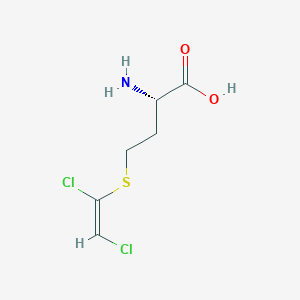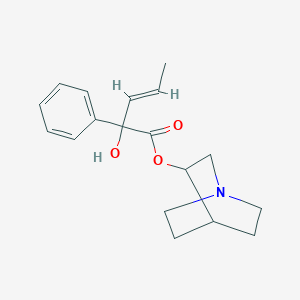
alpha-Propenylmandelic acid 3-quinuclidinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Propenylmandelic acid 3-quinuclidinyl ester, also known as PMA-3Q, is a chemical compound that has gained interest in the scientific community due to its potential use in research applications. PMA-3Q is a quaternary ammonium salt and is a derivative of alpha-Propenylmandelic acid, which is a precursor to the neurotransmitter norepinephrine. PMA-3Q is a cholinergic agonist and has been found to have potential therapeutic effects in the treatment of Alzheimer's disease.
Mécanisme D'action
Alpha-Propenylmandelic acid 3-quinuclidinyl ester acts as a cholinergic agonist by binding to and activating nicotinic acetylcholine receptors. This leads to an increase in acetylcholine release, which enhances cognitive function. alpha-Propenylmandelic acid 3-quinuclidinyl ester also inhibits the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. This further increases the amount of acetylcholine available in the brain.
Biochemical and Physiological Effects
alpha-Propenylmandelic acid 3-quinuclidinyl ester has been found to have several biochemical and physiological effects. It increases the release of acetylcholine, which enhances cognitive function. alpha-Propenylmandelic acid 3-quinuclidinyl ester also inhibits the activity of acetylcholinesterase, which further increases the amount of acetylcholine available in the brain. Additionally, alpha-Propenylmandelic acid 3-quinuclidinyl ester has been found to have antioxidant properties, which may help protect neurons from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using alpha-Propenylmandelic acid 3-quinuclidinyl ester in lab experiments is its potential therapeutic effects in the treatment of Alzheimer's disease. alpha-Propenylmandelic acid 3-quinuclidinyl ester has been found to improve cognitive function in animal models of Alzheimer's disease, which makes it a promising compound for further research. However, one limitation of using alpha-Propenylmandelic acid 3-quinuclidinyl ester is its potential toxicity. Studies have shown that high doses of alpha-Propenylmandelic acid 3-quinuclidinyl ester can cause seizures and other adverse effects.
Orientations Futures
There are several future directions for research on alpha-Propenylmandelic acid 3-quinuclidinyl ester. One area of interest is the development of new derivatives of alpha-Propenylmandelic acid 3-quinuclidinyl ester that have improved therapeutic effects and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the therapeutic effects of alpha-Propenylmandelic acid 3-quinuclidinyl ester. Finally, further research is needed to determine the optimal dosage and administration of alpha-Propenylmandelic acid 3-quinuclidinyl ester for the treatment of Alzheimer's disease.
Méthodes De Synthèse
Alpha-Propenylmandelic acid 3-quinuclidinyl ester can be synthesized through a multistep process starting with alpha-Propenylmandelic acid. The acid is first converted to an acid chloride, which is then reacted with 3-quinuclidinol to form the ester. The final step involves quaternization of the nitrogen in the 3-quinuclidinyl group with methyl iodide or another alkylating agent.
Applications De Recherche Scientifique
Alpha-Propenylmandelic acid 3-quinuclidinyl ester has been found to have potential therapeutic effects in the treatment of Alzheimer's disease. It acts as a cholinergic agonist, which means that it stimulates the release of acetylcholine, a neurotransmitter that is involved in learning and memory. Studies have shown that alpha-Propenylmandelic acid 3-quinuclidinyl ester can improve cognitive function in animal models of Alzheimer's disease.
Propriétés
Numéro CAS |
101711-16-4 |
|---|---|
Nom du produit |
alpha-Propenylmandelic acid 3-quinuclidinyl ester |
Formule moléculaire |
C18H23NO3 |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-3-yl (E)-2-hydroxy-2-phenylpent-3-enoate |
InChI |
InChI=1S/C18H23NO3/c1-2-10-18(21,15-6-4-3-5-7-15)17(20)22-16-13-19-11-8-14(16)9-12-19/h2-7,10,14,16,21H,8-9,11-13H2,1H3/b10-2+ |
Clé InChI |
KXULHOPQKUGNIO-WTDSWWLTSA-N |
SMILES isomérique |
C/C=C/C(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
SMILES |
CC=CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
SMILES canonique |
CC=CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
Synonymes |
3-Quinuclidyl phenyl(trans-1-propenyl)glycolate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B217279.png)
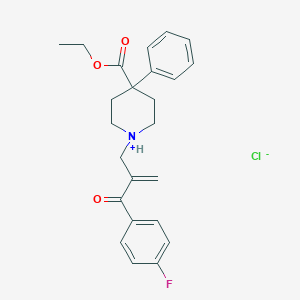
![[(2R,6R)-6-[(7R,10R,13S,15R,17R)-3,15-dihydroxy-10,17-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B217308.png)
